3-[4-(Prop-2-yn-1-yl)piperazine-1-carbonyl]-1lambda6-thiolane-1,1-dione
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Overview
Description
3-[4-(Prop-2-yn-1-yl)piperazine-1-carbonyl]-1lambda6-thiolane-1,1-dione is a complex organic compound that features a piperazine ring substituted with a prop-2-yn-1-yl group and a thiolane-1,1-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Prop-2-yn-1-yl)piperazine-1-carbonyl]-1lambda6-thiolane-1,1-dione typically involves a multi-step process. One common method includes the reaction of piperazine derivatives with prop-2-yn-1-yl halides under basic conditions to form the prop-2-yn-1-yl piperazine intermediate. This intermediate is then reacted with thiolane-1,1-dione under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Prop-2-yn-1-yl)piperazine-1-carbonyl]-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
3-[4-(Prop-2-yn-1-yl)piperazine-1-carbonyl]-1lambda6-thiolane-1,1-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-[4-(Prop-2-yn-1-yl)piperazine-1-carbonyl]-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole-piperazin-benzo[b][1,4]thiazine 1,1-dioxides: These compounds share structural similarities with 3-[4-(Prop-2-yn-1-yl)piperazine-1-carbonyl]-1lambda6-thiolane-1,1-dione and exhibit comparable biological activities.
Indole derivatives: Indole-based compounds also show a wide range of biological activities and are structurally related due to the presence of heterocyclic rings.
Uniqueness
What sets this compound apart is its unique combination of a piperazine ring with a prop-2-yn-1-yl group and a thiolane-1,1-dione moiety.
Properties
IUPAC Name |
(1,1-dioxothiolan-3-yl)-(4-prop-2-ynylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-2-4-13-5-7-14(8-6-13)12(15)11-3-9-18(16,17)10-11/h1,11H,3-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCOFOMVJCXCOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)C(=O)C2CCS(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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